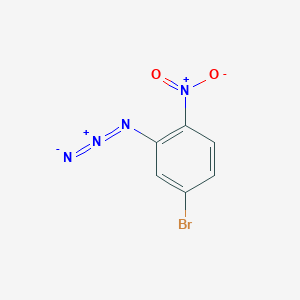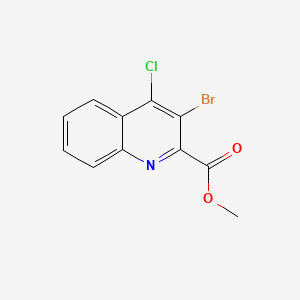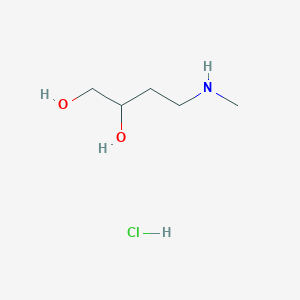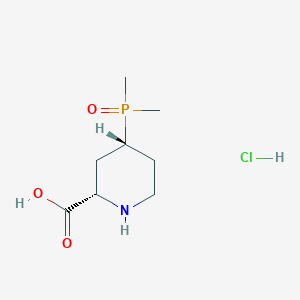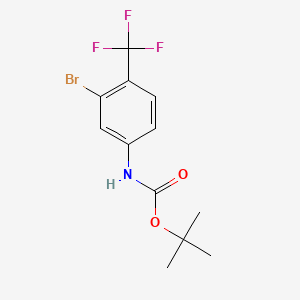
tert-Butyl (3-bromo-4-(trifluoromethyl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-bromo-4-(trifluoromethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-bromo-4-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 3-bromo-4-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the phenyl ring or the carbamate group.
Reduction Products: Reduced forms of the phenyl ring or the carbamate group.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. The trifluoromethyl group is known to enhance the biological activity of compounds, making this carbamate a candidate for developing new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for various applications.
Mecanismo De Acción
The mechanism by which tert-butyl N-[3-bromo-4-(trifluoromethyl)phenyl]carbamate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the carbamate group can act as a prodrug moiety, releasing the active compound upon hydrolysis.
Comparación Con Compuestos Similares
- tert-Butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate
- tert-Butyl N-[3-bromo-4-methylphenyl]carbamate
- tert-Butyl N-[3-bromo-4-(trifluoromethoxy)phenyl]carbamate
Comparison:
- tert-Butyl N-[4-amino-3-(trifluoromethyl)phenyl]carbamate: Similar structure but with an amino group instead of a bromine atom, which can lead to different reactivity and applications.
- tert-Butyl N-[3-bromo-4-methylphenyl]carbamate: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s chemical properties and biological activity.
- tert-Butyl N-[3-bromo-4-(trifluoromethoxy)phenyl]carbamate: The trifluoromethoxy group can provide different electronic and steric effects compared to the trifluoromethyl group, leading to variations in reactivity and potential applications.
Conclusion
tert-Butyl N-[3-bromo-4-(trifluoromethyl)phenyl]carbamate is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse reactivity and applications, making it a valuable tool in organic synthesis, drug design, and industrial applications. Further research is needed to fully explore its potential and develop new applications.
Propiedades
Fórmula molecular |
C12H13BrF3NO2 |
|---|---|
Peso molecular |
340.14 g/mol |
Nombre IUPAC |
tert-butyl N-[3-bromo-4-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-7-4-5-8(9(13)6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) |
Clave InChI |
KVVAQJUENFTCKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



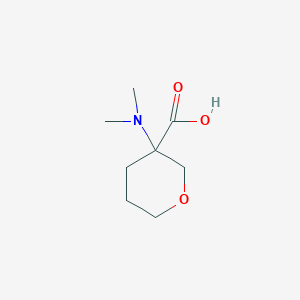
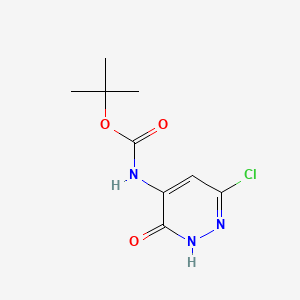
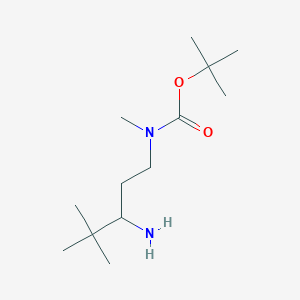
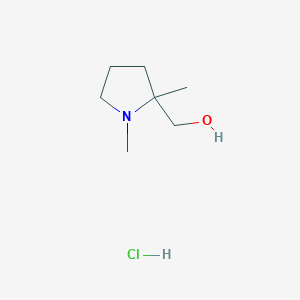
![{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one](/img/structure/B13505134.png)
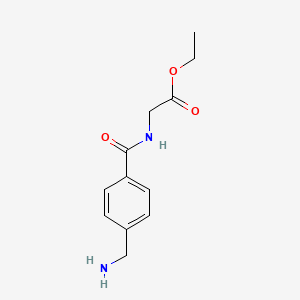
![rac-1-[(2R,5S)-5-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13505152.png)

![(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol](/img/structure/B13505173.png)
